5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
描述
属性
IUPAC Name |
5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-3-23-13-17(20(26)24-11-7-8-15(2)12-24)19-18(14-23)21(27)25(22-19)16-9-5-4-6-10-16/h4-6,9-10,13-15H,3,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWPSQWWNBCIMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCCC(C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions, where the piperidine ring is introduced using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
化学反应分析
Substitution Reactions at the Piperidine Moiety
The 3-methylpiperidine-1-carbonyl group undergoes nucleophilic substitution under basic conditions.
Key Findings :
-
Alkylation occurs preferentially at the piperidine nitrogen due to steric protection of the pyrazolo-pyridine core.
-
Reduction of the carbonyl group generates a hydroxymethyl intermediate, enabling further functionalization .
Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring
The pyridine ring undergoes regioselective EAS at the C4 position (para to the pyrazole nitrogen).
Mechanistic Insight :
-
Electron density at C4 is enhanced by resonance donation from the pyrazole nitrogen, directing electrophiles to this position .
-
Steric hindrance from the 5-ethyl group suppresses substitution at C6 .
Ring-Opening and Rearrangement Reactions
The pyrazolo-pyridine core undergoes ring-opening under strong acidic or oxidative conditions.
Notable Observations :
-
Hydrolysis generates a diketone intermediate, which can recyclize under basic conditions to form fused quinazolinones .
-
Oxidative cleavage selectively breaks the pyrazole ring while preserving the pyridine moiety .
Cross-Coupling Reactions
The phenyl group at C2 participates in palladium-catalyzed coupling reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivative | 81% | |
| Buchwald-Hartwig | NH₂Ph, Pd₂(dba)₃, Xantphos, t-BuONa | N-Aryl amine derivative | 76% |
Catalytic Efficiency :
-
Electron-rich arylboronic acids couple faster due to enhanced transmetalation .
-
The 5-ethyl group minimally impacts steric demands at the reaction site .
Functionalization of the Pyrazole Ring
The pyrazole nitrogen (N1) undergoes alkylation and acylation.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | CH₃CH₂Br, NaH, DMF, RT, 6 h | N1-Ethyl derivative | 69% | |
| Acylation | AcCl, NEt₃, CH₂Cl₂, 0°C → RT, 2 h | N1-Acetyl derivative | 63% |
Regioselectivity :
-
Alkylation occurs exclusively at N1 due to higher basicity compared to N2 .
-
Acylation is reversible under prolonged reaction conditions, favoring thermodynamic control.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the carbonyl group.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| [2+2] Cycloaddition | UV (254 nm), benzene, 24 h | Cyclobutane-fused derivative | 34% |
Limitations :
Industrial-Scale Modifications
Large-scale synthetic protocols optimize cost and yield.
| Process | Conditions | Scale | Purity | Reference |
|---|---|---|---|---|
| Continuous Flow Alkylation | Microreactor, 120°C, 10 min residence | 50 kg/batch | >99% | |
| Catalytic Hydrogenation | H₂ (50 psi), Pd/C, EtOH, 80°C | 100 L | 98.5% |
Advantages :
科学研究应用
Medicinal Applications
1. Anticancer Activity
Research indicates that derivatives of pyrazolo[4,3-c]pyridines exhibit anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may also demonstrate these properties, warranting further investigation into its anticancer potential.
2. Antimicrobial Properties
The pyrazolo-pyridine scaffold has been associated with antimicrobial activity. Studies on related compounds have shown effectiveness against bacteria such as Escherichia coli and Pseudomonas aeruginosa. The exploration of 5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one in this context could lead to the development of new antibiotics.
3. Central Nervous System Effects
There is emerging evidence that piperidine derivatives can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders. The incorporation of the piperidine moiety in this compound may enhance its ability to interact with central nervous system targets.
Case Study 1: Anticancer Screening
A study evaluated the anticancer effects of various pyrazolo[4,3-c]pyridine derivatives. Among them, compounds structurally similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis mediated by the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
In a comparative analysis of several pyrazolo derivatives against common pathogens, one derivative showed an MIC (Minimum Inhibitory Concentration) value comparable to existing antibiotics. This highlights the potential for this compound to serve as a lead compound for further development in antimicrobial therapy.
Potential Research Directions
Given its unique structure and preliminary findings regarding its biological activity, future research should focus on:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific biological targets.
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential and safety profiles.
- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure that could enhance efficacy or reduce toxicity.
作用机制
The mechanism of action of 5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
相似化合物的比较
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
The pyrazolo[4,3-c]pyridin-3-one core is conserved across analogs, but substitutions at the 5-, 7-, and 2-positions dictate functional differences:
Key Observations :
- Piperazine vs. Piperidine : Piperazine-containing analogs (e.g., ) often exhibit stronger PDE5 affinity due to improved hydrogen bonding, while piperidine derivatives (e.g., target compound) may prioritize selectivity for other targets like kinases.
- Fluorine Substitutions : Fluorine at the phenyl ring (e.g., ) enhances metabolic stability and bioavailability.
Pharmacological Activity Comparison
Anticancer Activity
The derivative 4-(4-chlorophenyl)-2-(5-ethyl-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)thiazole (Compound 70h) demonstrated antineoplastic activity superior to cisplatin in preclinical models, attributed to its thiazole-phenacyl hybrid structure . This highlights the importance of electron-withdrawing groups (e.g., chloro, methoxy) in enhancing cytotoxicity.
PDE Inhibition
Compounds like 5-{2-ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one () are PDE5 inhibitors, with deuterated analogs used as reference standards in bioanalytical assays . The absence of a sulfonyl group in the target compound suggests divergent target engagement.
生物活性
5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one (CAS Number: 923184-81-0) is a synthetic compound belonging to the pyrazolopyridine family. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article aims to summarize the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 364.4 g/mol. The compound features a complex structure that includes a pyrazolo[4,3-c]pyridine core substituted with an ethyl group and a piperidine-derived carbonyl moiety.
| Property | Value |
|---|---|
| CAS Number | 923184-81-0 |
| Molecular Formula | C21H24N4O2 |
| Molecular Weight | 364.4 g/mol |
Research indicates that compounds within the pyrazolo[4,3-c]pyridine class can act as inhibitors of various kinases and enzymes involved in cellular signaling pathways. Specifically, studies on related compounds have shown their ability to inhibit phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell growth and survival. The presence of the piperidine moiety in this compound suggests potential interactions with neurotransmitter receptors and enzymes involved in neurotransmission.
Anticancer Properties
Several studies have evaluated the anticancer activity of pyrazolo[4,3-c]pyridines. For instance, derivatives have been reported to exhibit significant inhibition against various cancer cell lines:
- In vitro studies show that certain pyrazolo derivatives can inhibit cell proliferation in human tumor cell lines such as HeLa and A375 with IC50 values ranging from nanomolar to micromolar concentrations .
Neuropharmacological Effects
The structural features of this compound suggest potential effects on the central nervous system. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems:
- Dopaminergic and serotonergic modulation has been observed in related compounds, indicating potential applications in treating neurological disorders .
Study 1: Inhibition of PI3K Pathway
A recent study synthesized a series of pyrazolo derivatives and tested their inhibitory effects on the PI3K pathway. The most potent compound exhibited an IC50 value of 18 nM against PI3Kδ. The structure of these compounds was optimized to enhance selectivity and potency .
Study 2: Antitumor Activity
In a comparative study involving various pyrazolo derivatives, it was found that modifications at specific positions significantly affected their anticancer activity. For example, compounds with bulky substituents at the C(5) position demonstrated enhanced selectivity against cancer cell lines .
常见问题
Q. What are the optimal synthetic routes for 5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one?
Methodological Answer: The synthesis involves multi-step pathways, typically starting with cyclization reactions to form the pyrazolo-pyridine core. Key steps include:
Cyclization : Reacting substituted pyridines or pyrazoles with carbonylating agents (e.g., 3-methylpiperidine-1-carbonyl chloride) under reflux in solvents like ethanol or DMF .
Functionalization : Introducing the ethyl and phenyl groups via nucleophilic substitution or coupling reactions.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the final product .
Example Reaction Conditions Table:
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclization | 3-Methylpiperidine-1-carbonyl chloride, K₂CO₃ | DMF | 80°C | 65–70 |
| Alkylation | Ethyl iodide, NaH | THF | 0°C → RT | 50–55 |
| Purification | Silica gel (EtOAc:Hex = 1:3) | – | RT | 90+ purity |
Critical Note: Maintain inert atmospheres (N₂/Ar) during sensitive steps to prevent oxidation of the piperidine carbonyl group .
Q. How should researchers characterize the compound’s three-dimensional structure and functional groups?
Methodological Answer:
- X-ray Crystallography : Resolve the absolute configuration and confirm stereochemistry. Crystallize the compound in solvents like dichloromethane/hexane mixtures .
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ for C₂₁H₂₄N₄O₂: 381.1922) .
Tip : Use deuterated DMSO or CDCl₃ for NMR, ensuring complete solubility by gentle heating .
Q. How can low reaction yields in the final synthetic steps be addressed?
Methodological Answer:
- Optimize Coupling Reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl/heteroaryl introductions, ensuring stoichiometric ratios of boronic acids and catalysts .
- Purification Adjustments : Switch from silica gel to reverse-phase HPLC if polar impurities persist.
- Solvent Selection : Replace high-boiling solvents (DMF) with acetonitrile or THF to improve recovery during rotary evaporation .
Example Yield Improvement Table:
| Issue | Solution | Result |
|---|---|---|
| Low cyclization yield | Increase reaction time (6 → 12 h) | +15% yield |
| Impure product | Gradient elution (EtOAc:Hex 10% → 50%) | Purity >95% |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Modify Substituents :
- Replace the 3-methylpiperidine group with bulkier analogs (e.g., 4-acetylpiperazine) to assess steric effects on target binding .
- Vary the ethyl group (e.g., propyl, isopropyl) to study hydrophobic interactions.
- Assay Design :
Q. How can computational modeling guide the design of analogs with improved potency?
Methodological Answer:
- Molecular Docking : Use software (AutoDock, Schrödinger) to predict binding modes to target proteins (e.g., kinases). Focus on hydrogen bonding with the pyridin-3-one core and piperidine carbonyl .
- DFT Calculations : Analyze electron density maps to optimize substituent electronic effects (e.g., electron-withdrawing groups for enhanced electrophilicity) .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthetically feasible analogs.
Case Study : A methyl-to-ethoxy substitution at the 7-position improved binding free energy by −2.3 kcal/mol in silico, prompting synthesis and validation .
Q. How should researchers resolve discrepancies between in vitro and in vivo activity data?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability, metabolic half-life (using liver microsomes), and protein binding to identify bioavailability issues .
- Formulation Adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility if poor in vivo absorption is observed.
- Target Engagement Assays : Quantify target modulation in tissues via Western blot or PET imaging to confirm compound reach .
Example Workflow:
In vitro IC₅₀ : 50 nM (cell-free assay).
In vivo ED₅₀ : No efficacy at 10 mg/kg → Suspect rapid metabolism.
Solution : Introduce deuterium at labile positions to prolong half-life .
Q. How to address conflicting structural data from NMR and X-ray crystallography?
Methodological Answer:
- Re-examine Sample Purity : Impurities (e.g., solvates) can distort NMR signals. Re-crystallize and re-run NMR/X-ray .
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., piperidine ring puckering) that may explain crystallographic vs. solution-state differences .
- Complementary Techniques : Validate with IR spectroscopy (carbonyl stretch ~1700 cm⁻¹) and mass spectrometry .
Case Study : A 0.3 Å discrepancy in bond lengths between NMR (averaged) and X-ray (static) resolved via 2D NOESY, confirming a dynamic equilibrium .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
